Inostamycin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Inostamycin C is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Head and Neck Squamous Cell Carcinoma

Inostamycin C has demonstrated significant antiproliferative effects against head and neck squamous cell carcinoma. It inhibits the synthesis of phosphatidylinositol, leading to G1 arrest and reduced expression of cyclin D1 and phosphorylated retinoblastoma protein. Furthermore, it suppresses matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor invasion and metastasis .

Small Cell Lung Cancer

Research indicates that this compound enhances the cytotoxicity of paclitaxel in small cell lung carcinoma cells (Ms-1). By reducing the required dosage of paclitaxel to achieve apoptosis, this compound acts as a chemosensitizer without affecting the drug's mechanism of action on tubulin depolymerization .

Synergistic Effects with TRAIL

This compound has been shown to synergistically enhance the apoptotic effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in various cancer cell lines. This combination leads to increased expression of death receptor 5 (DR5), facilitating greater apoptosis rates compared to either agent alone .

Antimicrobial Applications

In addition to its anticancer properties, this compound exhibits antimicrobial activity against Gram-positive bacteria. Its effectiveness is notable at low concentrations, suggesting potential applications in treating bacterial infections alongside its use in oncology .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Case Studies and Clinical Insights

Numerous studies have reported on the efficacy of this compound in various contexts:

- A study focusing on head and neck squamous cell carcinoma indicated that this compound could significantly reduce tumor invasiveness by targeting specific signaling pathways involved in cell motility and proliferation .

- Another investigation revealed that combining this compound with TRAIL resulted in marked increases in apoptosis rates among resistant cancer cell lines, highlighting its potential role in overcoming therapeutic resistance .

Propriétés

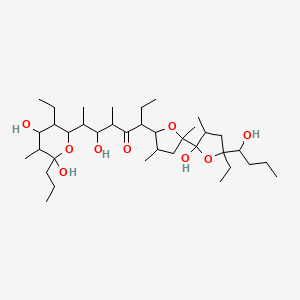

Formule moléculaire |

C37H68O9 |

|---|---|

Poids moléculaire |

656.9 g/mol |

Nom IUPAC |

7-(3-ethyl-4,6-dihydroxy-5-methyl-6-propyloxan-2-yl)-3-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one |

InChI |

InChI=1S/C37H68O9/c1-12-17-28(38)35(16-5)20-22(7)37(43,46-35)34(11)19-21(6)32(44-34)26(14-3)30(40)23(8)29(39)24(9)33-27(15-4)31(41)25(10)36(42,45-33)18-13-2/h21-29,31-33,38-39,41-43H,12-20H2,1-11H3 |

Clé InChI |

MESKYLAOEVRSMC-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(CCC)O)C)O)CC)O)C)C)O)C)CC)O |

Synonymes |

inostamycin C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.